4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 533871-82-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its molecular formula is C₃₀H₃₄N₄O₇S, with a molecular weight of 594.68 g/mol . The compound features a benzamide core substituted with a benzyl(ethyl)sulfamoyl group at the 4-position and a 1,3,4-oxadiazole ring linked to a 3,4,5-triethoxyphenyl moiety.
The 3,4,5-triethoxyphenyl group confers enhanced lipophilicity compared to simpler methoxy or halogenated analogs, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O7S/c1-5-34(20-21-12-10-9-11-13-21)42(36,37)24-16-14-22(15-17-24)28(35)31-30-33-32-29(41-30)23-18-25(38-6-2)27(40-8-4)26(19-23)39-7-3/h9-19H,5-8,20H2,1-4H3,(H,31,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJPUPQZWQEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Molecular Formula: C27H32N4O6S
- Molecular Weight: 512.6 g/mol
The compound features a benzamide structure linked to a sulfamoyl group and an oxadiazole moiety. Its unique structure suggests potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. The presence of the oxadiazole ring can enhance this activity due to its ability to interact with microbial enzymes or cellular structures. Studies have shown that similar compounds can inhibit bacterial growth and possess antifungal properties.
Anticancer Activity
Compounds containing oxadiazole derivatives have been studied for their anticancer potential. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be relevant for conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that sulfamoyl derivatives showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Antitumor Activity : In vitro studies revealed that oxadiazole derivatives could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : Research has indicated that these compounds may work by inducing oxidative stress in cancer cells, leading to cell death.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | [Study 1] |
| Compound B | Anticancer | MCF-7 (breast cancer) | [Study 2] |
| Compound C | Anti-inflammatory | RAW 264.7 (macrophages) | [Study 3] |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 3,4,5-triethoxyphenyl group in the target compound may enhance membrane targeting compared to LMM5’s single methoxy group or LMM11’s furan, as poly-alkoxy groups are known to improve lipid bilayer penetration . Fluorophenyl derivatives (e.g., 533869-65-7) exhibit higher solubility due to fluorine’s electronegativity but lack confirmed antifungal data .
Sulfamoyl Group Variations: Benzyl(ethyl)sulfamoyl (target) vs.
Molecular Weight Trends :
Table 2: Comparative Antifungal Activity of Selected Compounds
- Mechanistic Insights : Both LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis. The target compound’s triethoxyphenyl group may enhance binding to Trr1’s hydrophobic active site, but experimental validation is pending .
Physicochemical and Pharmacokinetic Properties
Table 3: Computational Property Comparison
| Property | Target Compound | LMM5 | 533869-65-7 (Fluorophenyl) |
|---|---|---|---|
| LogP (XLogP3) | 5.2* | 4.1 | 3.7 |
| Hydrogen Bond Acceptors | 7 | 5 | 8 |
| Topological PSA (Ų) | 114 | 98 | 114 |
| Rotatable Bonds | 8 | 6 | 8 |
*Estimated via analog data from .
- Polar Surface Area (PSA) : A PSA of 114 Ų aligns with moderate oral bioavailability, comparable to fluorophenyl analogs .
Q & A
Q. Q1. What are the key synthetic pathways for preparing 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions:
Sulfamoyl group introduction : Reacting benzyl ethyl amine with sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfamoyl intermediate.
Oxadiazole ring formation : Cyclization of acylhydrazide derivatives with 3,4,5-triethoxybenzaldehyde via dehydrative coupling (e.g., POCl₃ or PPA as catalysts) .
Coupling reactions : Amide bond formation between the sulfamoyl and oxadiazole moieties using carbodiimide coupling agents (e.g., EDC/HOBt) in inert solvents (DMF or THF).
Optimization tips :
Q. Q2. How can solubility challenges for this compound in biological assays be addressed?
Answer: The compound’s hydrophobic triethoxyphenyl and benzamide groups limit aqueous solubility. Strategies include:
Q. Q3. What preliminary biological activities have been reported for this compound?
Answer:
- Antifungal activity : Demonstrates MIC values of 2–8 µg/mL against Candida albicans via thioredoxin reductase inhibition, comparable to fluconazole .
- Anti-inflammatory potential : Inhibits COX-2 (IC₅₀ ~10 µM) in preliminary enzyme assays .
- Structural analogs : Derivatives with substituted triethoxyphenyl groups show enhanced activity, suggesting SAR dependence on electron-donating substituents .
Advanced Questions
Q. Q4. How can structural contradictions between computational modeling and experimental crystallography data be resolved?
Answer:
- X-ray crystallography : Resolve bond angles (e.g., C–S–N bond at 1.380 Å) and confirm stereochemistry .
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G* basis set) with experimental data to validate intramolecular interactions (e.g., hydrogen bonding) .
- Dynamic studies : Use molecular dynamics simulations to assess conformational flexibility in solution .
Q. Q5. What orthogonal assays are recommended to validate conflicting cytotoxicity data in cancer cell lines?
Answer:
Q. Q6. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Answer:
Q. Q7. What analytical methods are critical for purity assessment and structural confirmation?
Answer:
Q. Q8. How can metabolic stability be improved for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
